molecular formula C16H18N2O B185391 2-(methylamino)-N-phenethylbenzamide CAS No. 19050-63-6

2-(methylamino)-N-phenethylbenzamide

Cat. No.: B185391
CAS No.: 19050-63-6
M. Wt: 254.33 g/mol
InChI Key: QDLVHIXBWKCXDP-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-phenethylbenzamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a phenethylamine backbone, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-phenethylbenzamide typically involves the reaction of phenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzamide, which is subsequently methylated using methylamine under controlled conditions. The overall reaction can be summarized as follows:

  • Formation of Benzamide Intermediate

    • Phenethylamine + Benzoyl Chloride → N-phenethylbenzamide
    • Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
  • Methylation

    • N-phenethylbenzamide + Methylamine → this compound
    • Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-phenethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; solvent (e.g., water or acetone), temperature (room temperature to reflux)

    Reduction: Lithium aluminum hydride; solvent (e.g., ether), temperature (0-5°C)

    Substitution: Nucleophiles (e.g., halides, amines); solvent (e.g., ethanol), temperature (room temperature to reflux)

Major Products Formed

    Oxidation: Oxidized amine derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

2-(Methylamino)-N-phenethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-(Methylamino)-N-phenethylbenzamide can be compared with other similar compounds, such as:

    N-phenethylbenzamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    2-(Dimethylamino)-N-phenethylbenzamide: Contains an additional methyl group on the amino nitrogen, leading to variations in its chemical behavior and biological activity.

    N-phenethyl-2-methylbenzamide: The position of the methyl group is different, affecting its overall structure and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(methylamino)-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVHIXBWKCXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384508
Record name 2-(methylamino)-N-phenethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19050-63-6
Record name Glycoamide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19050-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)-N-phenethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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